Product packaging for Methyl 3-amino-2-hydroxy-4-methylbenzoate(Cat. No.:CAS No. 24279-15-0)

Methyl 3-amino-2-hydroxy-4-methylbenzoate

Cat. No.: B1471188
CAS No.: 24279-15-0
M. Wt: 181.19 g/mol
InChI Key: FUOYKDSFORKBKB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-4-methylbenzoate (CAS 24279-15-0) is a benzoate ester derivative with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . It is supplied as a high-purity compound for research applications. Potential areas of research include its use as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry. Researchers can utilize this compound to develop novel molecular entities, such as in the synthesis of more complex pharmaceutical candidates. The compound requires specific storage and handling conditions; it should be kept in a dark place under an inert atmosphere . This product is intended for research purposes and is strictly marked as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1471188 Methyl 3-amino-2-hydroxy-4-methylbenzoate CAS No. 24279-15-0

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOYKDSFORKBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-amino-2-hydroxy-4-methylbenzoic acid

A common and direct approach involves esterifying the corresponding carboxylic acid precursor, 3-amino-2-hydroxy-4-methylbenzoic acid, with methanol under acidic conditions or using activating agents.

Typical Procedure:

  • Reactants: 3-amino-2-hydroxy-4-methylbenzoic acid and anhydrous methanol.
  • Catalyst: Thionyl chloride (SOCl2) or acid catalyst.
  • Conditions: Cooling in an ice bath during SOCl2 addition, followed by reflux for 3–4 hours.
  • Work-up: Concentration under reduced pressure, neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, drying over magnesium sulfate, and solvent evaporation.
  • Yield: Approximately 90–97% reported for closely related methyl 3-amino-4-methylbenzoate synthesis.

This method ensures efficient conversion to the methyl ester with minimal side reactions.

Reduction of Nitro Ester Precursors

Another widely used route involves the catalytic hydrogenation of methyl 3-nitro-2-hydroxy-4-methylbenzoate to the corresponding amino ester.

Typical Procedure:

  • Starting Material: Methyl 3-nitro-2-hydroxy-4-methylbenzoate.
  • Catalyst: Raney nickel or Pd/C.
  • Solvent: Methanol.
  • Conditions: Hydrogenation under 50 psi hydrogen pressure for 6–8 hours.
  • Work-up: Filtration to remove catalyst, concentration under reduced pressure.
  • Yield: High yields reported (~96%) for related methyl 3-amino-4-methylbenzoate.

This approach is favored for its selectivity and mild reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Catalyst/Agent Yield (%) Notes
Esterification with SOCl2 3-amino-2-hydroxy-4-methylbenzoic acid Ice bath addition, reflux 4 h SOCl2 in MeOH 90–97 Efficient, widely used for methyl ester formation
Catalytic Hydrogenation Methyl 3-nitro-2-hydroxy-4-methylbenzoate 50 psi H2, MeOH, 6–8 h Raney Ni or Pd/C ~96 High yield, mild conditions, selective reduction
Diazotization (for derivatives) This compound NaNO2, HCl, 0–5 °C Sodium nitrite N/A Used for derivative synthesis and characterization

Research Findings and Notes

  • The esterification method using thionyl chloride in methanol is well-documented for related methyl 3-amino-4-methylbenzoate and is expected to be applicable with minor adjustments for the hydroxy-substituted analogue.
  • Catalytic hydrogenation of nitro esters is a robust and scalable method, with Raney nickel providing high yields and clean conversions.
  • The presence of the hydroxy group at position 2 may require careful control of reaction pH and temperature to avoid side reactions such as ester hydrolysis or phenol oxidation.
  • Purification is typically achieved by recrystallization from ethanol or ethyl acetate mixtures, yielding high purity products suitable for further synthetic applications.
  • No specific patents or industrial-scale processes for this compound were found, but related compounds have patented synthetic routes emphasizing esterification and catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-2-keto-4-methylbenzoate or 3-amino-2-carboxy-4-methylbenzoate.

    Reduction: Formation of 3-amino-2-hydroxy-4-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-4-hydroxybenzoate

  • Reactivity and Applications : Used in cyclization with aryl acids to form methyl-2-substituted phenyl-1,3-benzoxazole-5-carboxylates . The absence of the 4-methyl group may reduce steric hindrance, facilitating reactions at the aromatic ring.
  • Key Data: Property Methyl 3-amino-2-hydroxy-4-methylbenzoate Methyl 3-amino-4-hydroxybenzoate Functional Group Positions 3-NH₂, 2-OH, 4-CH₃ 3-NH₂, 4-OH Synthetic Utility Potential for sterically hindered reactions Efficient cyclization pathways

Methyl 4-Acetamido-2-hydroxybenzoate

  • Structural Differences: The amino group at position 4 is acetylated (NHCOCH₃), and a hydroxyl group is at position 2.
  • Reactivity and Applications: The acetylated amino group reduces nucleophilicity, making it less reactive in amide-forming reactions compared to the free amino group in the target compound. Used as a protected intermediate for further functionalization .
  • Key Data: Property this compound Methyl 4-Acetamido-2-hydroxybenzoate Amino Group Reactivity Free NH₂ (high reactivity) Acetamido (protected, low reactivity) Applications Precursor for heterocycles Protected intermediate in synthesis

Sulfonylurea Methyl Benzoates (Pesticides)

  • Structural Differences : Complex substituents, e.g., triazine rings and sulfonylurea groups (e.g., metsulfuron methyl ester).
  • Reactivity and Applications : Designed as herbicides, leveraging sulfonylurea moieties for enzyme inhibition. The target compound’s simpler structure lacks bioactivity for agrochemical use but offers versatility in medicinal chemistry .
  • Key Data: Property this compound Metsulfuron Methyl Ester Functional Complexity Simple aromatic substituents Triazine and sulfonylurea groups Bioactivity Limited (synthetic intermediate) High (herbicidal activity)

Natural Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structural Differences: Derived from diterpenoid resins, with fused cyclohexane rings and carboxylate esters.
  • Reactivity and Applications : Natural esters exhibit antimicrobial properties due to terpene frameworks. The target compound’s synthetic origin and aromatic groups favor drug precursor roles over natural bioactivity .

  • Key Data: Property this compound Sandaracopimaric Acid Methyl Ester Origin Synthetic Natural (plant resin) Biological Role Pharmaceutical intermediate Antimicrobial agent

Analytical and Spectroscopic Comparisons

  • NMR Spectroscopy: The target compound’s ¹H NMR would display distinct signals: Hydroxyl proton (δ 10–12 ppm, broad due to hydrogen bonding). Aromatic protons (δ 6.5–8.0 ppm, split based on substitution pattern). Methyl groups (δ 2.0–3.0 ppm). Comparable to methyl shikimate (δ 3.7–5.5 ppm for ester and hydroxyl protons) but with additional amino group shifts .
  • Chromatography : HPLC retention times would differ significantly from pesticidal sulfonylureas due to polarity variations .

Biological Activity

Methyl 3-amino-2-hydroxy-4-methylbenzoate, with the molecular formula C₉H₁₁NO₂, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by an amino group, a hydroxyl group, and a methyl group on a benzoate framework, enables various biological activities. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's biological activity can be attributed to its ability to form hydrogen bonds with enzymes and receptors due to the presence of amino and hydroxyl groups. This interaction can influence enzymatic activity and metabolic pathways. Additionally, this compound may participate in redox reactions that alter cellular redox states, further affecting biological functions.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated effectiveness against various bacteria and fungi. In vitro studies have shown that it exhibits significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 64 to 256 µg/mL .
    • Antifungal activities were also noted against Candida albicans and Candida tropicalis at concentrations of 128 µg/mL .
  • Antioxidant Activity :
    • The compound has shown promising antioxidant properties in DPPH assays, indicating its potential to scavenge free radicals effectively . This activity is crucial for preventing oxidative stress-related cellular damage.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential :
    • Some modifications of the compound have indicated potential in inhibiting cancer cell growth. Research into its derivatives suggests that they may act as effective anticancer agents by targeting specific cellular pathways.

Antimicrobial Effectiveness

A study conducted on various microbial strains revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and moderate effects against gram-negative bacteria like Pseudomonas aeruginosa (MIC = 256 µg/mL). These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Antioxidant Activity Assessment

In an assessment of antioxidant capabilities using the DPPH method, this compound showed a dose-dependent increase in radical scavenging activity. This suggests its potential application in formulations aimed at combating oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Methyl 2-amino-3-hydroxy-4-methoxybenzoateSimilar functional groupsAntioxidant and antimicrobial properties
Methyl 3-amino-4-hydroxybenzoateHydroxyl group at a different positionAnticancer properties
Methyl 4-amino-3-hydroxybenzoateDifferent substitution patternAnti-inflammatory effects

This compound is distinguished by the specific positioning of its functional groups, which contributes to its unique reactivity and biological profile compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-hydroxy-4-methylbenzoate
Reactant of Route 2
Methyl 3-amino-2-hydroxy-4-methylbenzoate

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